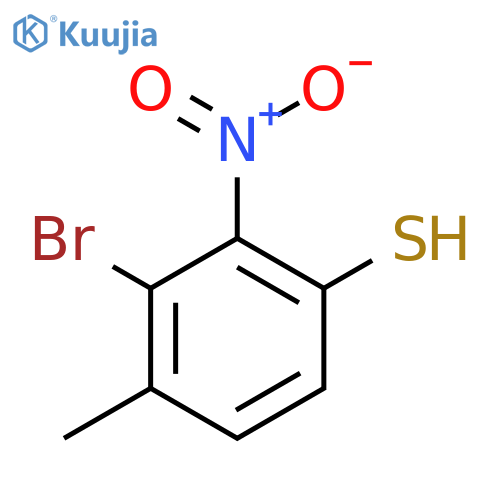

Cas no 1807261-63-7 (3-Bromo-4-methyl-2-nitrothiophenol)

1807261-63-7 structure

商品名:3-Bromo-4-methyl-2-nitrothiophenol

CAS番号:1807261-63-7

MF:C7H6BrNO2S

メガワット:248.097039699554

CID:4961262

3-Bromo-4-methyl-2-nitrothiophenol 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-4-methyl-2-nitrothiophenol

-

- インチ: 1S/C7H6BrNO2S/c1-4-2-3-5(12)7(6(4)8)9(10)11/h2-3,12H,1H3

- InChIKey: ZIKBKAXETXLJFW-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C=CC=1C)S)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 185

- トポロジー分子極性表面積: 46.8

- 疎水性パラメータ計算基準値(XlogP): 3

3-Bromo-4-methyl-2-nitrothiophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014005588-1g |

3-Bromo-4-methyl-2-nitrothiophenol |

1807261-63-7 | 97% | 1g |

1,475.10 USD | 2021-06-22 |

3-Bromo-4-methyl-2-nitrothiophenol 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

1807261-63-7 (3-Bromo-4-methyl-2-nitrothiophenol) 関連製品

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量